molecular formula C18H26N2O4 B1500227 2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester CAS No. 886362-39-6

2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester

Cat. No. B1500227
CAS RN: 886362-39-6
M. Wt: 334.4 g/mol
InChI Key: LMHWUCOFJHJIFA-UHFFFAOYSA-N
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Description

2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. This compound is also known as AEBP or AEBP1 and is a derivative of piperidine. In

Mechanism of Action

The mechanism of action of AEBP1 is not fully understood. However, studies have shown that AEBP1 interacts with several proteins, including peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are involved in adipocyte differentiation and lipid metabolism. AEBP1 has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
AEBP1 has several biochemical and physiological effects. Studies have shown that AEBP1 regulates adipocyte differentiation and lipid metabolism, inhibits the growth of cancer cells, and induces apoptosis. AEBP1 has also been shown to regulate inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of using AEBP1 in lab experiments is its potential application in the development of anti-cancer and anti-obesity drugs. AEBP1 has also been shown to regulate inflammation and immune responses, making it a potential target for the development of drugs for autoimmune diseases.
However, one of the limitations of using AEBP1 in lab experiments is its limited availability. AEBP1 is a relatively new compound, and its synthesis is complex and time-consuming. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to develop drugs based on AEBP1.

Future Directions

There are several future directions for the study of AEBP1. One direction is to further explore its mechanism of action and identify the proteins and pathways involved in its activity. This will provide a better understanding of the potential applications of AEBP1 in the development of drugs for cancer, obesity, and autoimmune diseases.
Another direction is to develop more efficient and cost-effective methods for the synthesis of AEBP1. This will make it more accessible for lab experiments and drug development.
Conclusion
In conclusion, 2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester is a promising compound in the field of medicine. Its potential applications in the treatment of cancer, obesity, and autoimmune diseases make it a subject of interest for scientific research. Further studies are needed to fully understand its mechanism of action and develop more efficient methods for its synthesis.

Scientific Research Applications

AEBP1 has been the subject of several scientific studies due to its potential application in the field of medicine. One of the most promising applications of AEBP1 is in the treatment of cancer. Studies have shown that AEBP1 inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
AEBP1 has also been studied for its potential application in the treatment of obesity and metabolic disorders. AEBP1 has been shown to regulate adipocyte differentiation and lipid metabolism, making it a potential target for the development of anti-obesity drugs.

properties

IUPAC Name

benzyl 2-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-2-23-17(21)12-15(19)16-10-6-7-11-20(16)18(22)24-13-14-8-4-3-5-9-14/h3-5,8-9,15-16H,2,6-7,10-13,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHWUCOFJHJIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CCCCN1C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661470
Record name Benzyl 2-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester

CAS RN

886362-39-6
Record name Ethyl β-amino-1-[(phenylmethoxy)carbonyl]-2-piperidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 2-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester
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2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester
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2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester
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2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester
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2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 6
2-(1-Amino-2-ethoxycarbonyl-ethyl)-piperidine-1-carboxylic acid benzyl ester

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